molecular formula C2ClF2NO3 B14749013 Difluoro(nitro)acetyl chloride CAS No. 336-94-7

Difluoro(nitro)acetyl chloride

Cat. No.: B14749013
CAS No.: 336-94-7
M. Wt: 159.47 g/mol
InChI Key: SYWZNJLODUMQGB-UHFFFAOYSA-N
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Description

Difluoro(nitro)acetyl chloride is a chemical compound characterized by the presence of two fluorine atoms, a nitro group, and an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro(nitro)acetyl chloride can be synthesized through various methods. One common approach involves the fluorination of nitroacetyl chloride using suitable fluorinating agents. For instance, the reaction of nitroacetyl chloride with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoro(nitro)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Difluoro(nitro)acetyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of fluorinated drugs with enhanced metabolic stability.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of difluoro(nitro)acetyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of the nitro group and the acetyl chloride moiety makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro(nitro)acetyl chloride is unique due to the combination of the nitro group and the difluoroacetyl moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and industrial processes .

Properties

CAS No.

336-94-7

Molecular Formula

C2ClF2NO3

Molecular Weight

159.47 g/mol

IUPAC Name

2,2-difluoro-2-nitroacetyl chloride

InChI

InChI=1S/C2ClF2NO3/c3-1(7)2(4,5)6(8)9

InChI Key

SYWZNJLODUMQGB-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C([N+](=O)[O-])(F)F)Cl

Origin of Product

United States

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